3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a pyrazole ring, which is further substituted with a carbaldehyde group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the chlorophenyl and fluorophenyl groups: This step involves the use of appropriate aryl halides in a coupling reaction, such as Suzuki or Heck coupling, to attach the chlorophenyl and fluorophenyl groups to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Reduction: 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. For example, as a tyrosinase inhibitor, it may interact with the active site of the enzyme, blocking its activity and thereby reducing melanin production . The molecular targets and pathways involved can vary, but typically involve interactions with specific proteins or enzymes, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-methanol
- 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
- 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-nitrile
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity. Compared to its analogs, the presence of the carbaldehyde group allows for further chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCHEMJUINRVQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395869 | |
Record name | 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618098-57-0 | |
Record name | 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618098-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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